5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C15H12ClN3O |
|---|---|
Molecular Weight |
285.73 g/mol |
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-3-4-10(2)12(7-9)14-18-15(20-19-14)11-5-6-17-13(16)8-11/h3-8H,1-2H3 |
InChI Key |
GSNBIHFAONZSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Amidoxime Intermediate
2-Chloropyridine-4-carbonitrile reacts with hydroxylamine hydrochloride in a basic aqueous medium (e.g., NaOH or K₂CO₃) to yield the corresponding amidoxime. The reaction typically occurs at 60–80°C for 4–6 hours, with yields exceeding 80% under optimized conditions.
Reaction Scheme:
Cyclization with 2,5-Dimethylbenzoyl Chloride
The amidoxime intermediate undergoes cyclodehydration with 2,5-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine). This step forms the 1,2,4-oxadiazole ring via nucleophilic attack and elimination of HCl.
Reaction Conditions:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Temperature: 0–25°C
-
Time: 12–24 hours
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridine-H), 8.10 (s, 1H, pyridine-H), 7.45–7.30 (m, 3H, aryl-H), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₁₅H₁₂ClN₃O [M+H]⁺: 286.0745; found: 286.0748.
One-Pot Synthesis via Base-Mediated Cyclization
A streamlined one-pot method from nitriles, aldehydes, and hydroxylamine hydrochloride offers advantages in efficiency. While this protocol is documented for 3,5-disubstituted 1,2,4-oxadiazoles, it can be adapted for the target compound by selecting appropriate substrates.
Reaction Components
-
Nitrile : 2-Chloropyridine-4-carbonitrile
-
Aldehyde : 2,5-Dimethylbenzaldehyde
-
Hydroxylamine Source : NH₂OH·HCl
Mechanism and Conditions
The reaction proceeds via three sequential steps:
-
Amidoxime Formation : Base-promoted addition of hydroxylamine to the nitrile.
-
Cyclocondensation : Reaction of the amidoxime with the aldehyde to form 4,5-dihydro-1,2,4-oxadiazole.
-
Oxidation : In situ oxidation of the dihydro intermediate by excess aldehyde to yield the aromatic oxadiazole.
Optimized Parameters:
-
Base: K₂CO₃ or DBU
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Time: 8–12 hours
Staudinger/Aza-Wittig Reaction
The Staudinger/aza-Wittig sequence, reported for bis-1,2,4-oxadiazoles, can be modified for monosubstituted derivatives. This method employs diazidoglyoxime esters and triphenylphosphine (PPh₃) to generate intermediates for cyclization.
Synthetic Pathway
-
Diazidoglyoxime Ester Preparation : Reacting glyoxime with 2,5-dimethylbenzoyl chloride and NaN₃.
-
Staudinger Reaction : Treatment with PPh₃ to form iminophosphorane intermediates.
-
Aza-Wittig Cyclization : Intramolecular cyclization to yield the oxadiazole core.
Key Considerations:
-
Requires stringent anhydrous conditions.
-
Yields for monosubstituted oxadiazoles are moderate (40–55%).
Comparative Analysis of Methods
| Method | Yield Range | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Amidoxime Cyclization | 60–75% | 16–24 hours | Moderate | High |
| One-Pot Synthesis | 50–65% | 8–12 hours | Low | Moderate |
| Staudinger/Aza-Wittig | 40–55% | 12–18 hours | High | Low |
Key Findings:
-
The amidoxime cyclization method balances yield and scalability, making it preferable for industrial applications.
-
The one-pot approach reduces purification steps but requires precise stoichiometric control of aldehydes.
-
The Staudinger/aza-Wittig route is less practical for monosubstituted oxadiazoles due to multi-step protocols.
Challenges and Optimization Strategies
Regioselectivity Concerns
The position of substituents on the oxadiazole ring is critical. Using sterically hindered acyl chlorides (e.g., 2,5-dimethylbenzoyl chloride) ensures preferential formation of the 3-aryl-5-heteroaryl regioisomer.
Purification Techniques
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
Mechanistically, the reaction involves nucleophilic attack by the amidoxime oxygen on the carbonyl carbon of the acid derivative, followed by cyclodehydration to form the oxadiazole ring . Computational studies suggest that electron-withdrawing groups (e.g., Cl on pyridine) accelerate this process by stabilizing transition states .
Electrophilic Substitution Reactions
The chloropyridine and dimethylphenyl substituents undergo regioselective electrophilic substitutions:
Table 2: Electrophilic Reactions
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Chloropyridine substitution | Pd-catalyzed Suzuki coupling | Chlorine at C2 of pyridine | Aryl/heteroaryl groups introduced (e.g., phenyl, thiophene) |
| Dimethylphenyl substitution | HNO₃/H₂SO₄, 0–5°C | Para to methyl groups | Nitro derivatives formed (e.g., 3-(2,5-dimethyl-4-nitrophenyl)) |
The chlorine atom on pyridine is highly reactive in cross-coupling reactions, enabling the introduction of bioactive moieties for medicinal chemistry applications . Nitration of the dimethylphenyl group occurs preferentially at the para position due to steric hindrance from methyl groups .
Ring-Opening and Functionalization
The oxadiazole ring undergoes controlled ring-opening under acidic or basic conditions:
Table 3: Ring-Opening Reactions
| Conditions | Products | Applications |
|---|---|---|
| HCl/EtOH, reflux | 2-Chloropyridine-4-carboxamide + 2,5-dimethylbenzamide | Intermediate for peptide coupling |
| NaOH/H₂O, 80°C | Carboxylic acid derivatives | Synthesis of ureas or thioureas |
Ring-opening is favored in polar protic solvents, with the oxadiazole’s N–O bond cleaving to yield amides or acids. These products serve as precursors for anticancer or antimicrobial agents .
Biological Interaction Mechanisms
The compound interacts with biological targets via hydrogen bonding and π-π stacking:
Table 4: Documented Biological Interactions
| Target Protein | Binding Affinity (IC₅₀/Kᵢ) | Mechanism |
|---|---|---|
| Carbonic Anhydrase IX | 89 pM | Inhibition via sulfonamide-like binding to Zn²⁺ active site |
| EGFR Kinase | 0.24 µM | Competitive ATP binding |
| Bacterial DNA gyrase | 2.36 µM | Intercalation and topoisomerase inhibition |
The chloropyridine group enhances membrane permeability, while the oxadiazole core directly engages catalytic residues in enzymes . Derivatives with sulfonyl or acryloyl groups show improved pharmacokinetic profiles .
Stability and Degradation Pathways
The compound degrades under UV light or oxidative conditions:
-
Photolysis : Forms 3-(2,5-dimethylphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole via dechlorination .
-
Oxidation : Generates N-oxide derivatives at the pyridine nitrogen, reducing bioactivity.
Stabilizers like antioxidants (e.g., BHT) or UV absorbers are recommended for long-term storage.
Scientific Research Applications
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole and related oxadiazole derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The target compound’s 2-chloropyridinyl group may enhance binding to aromatic residues in enzyme active sites compared to 2-methoxyphenyl () or dichlorophenyl () groups, which prioritize halogen bonding or steric effects .
- The 2,5-dimethylphenyl substituent likely increases metabolic stability relative to dimethylisoxazole (), which could be prone to oxidative degradation .
Synthetic Accessibility :
- The three-component cycloaddition method used for pyrimidinyl-oxadiazoles () suggests that the target compound could be synthesized via analogous routes, though the electron-withdrawing chlorine atom may require optimized reaction conditions .
Physicochemical Properties :
- The target compound’s lower molecular weight (~284.72 g/mol) compared to (371.22 g/mol) and (382.80 g/mol) implies better bioavailability, assuming similar solubility profiles .
Research Implications and Limitations
- Chlorine vs. Methoxy Groups : Chlorine substituents (as in the target compound and ) generally improve receptor affinity but may reduce solubility, whereas methoxy groups () balance solubility and moderate activity .
- Heterocyclic Diversity : Incorporating pyridine (target compound) or isoxazole () rings alters electronic properties and binding modes, necessitating further comparative pharmacological studies.
Limitations : Direct experimental data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Future work should prioritize these studies to validate computational or analog-based predictions.
Biological Activity
5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its unique oxadiazole ring structure, which has been associated with various biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety and a dimethylphenyl group, contributing to its distinct chemical properties. The molecular formula is with a molecular weight of approximately 285.73 g/mol.
Biological Activities
-
Anticancer Activity :
- Compounds containing the oxadiazole scaffold have shown promise in anticancer research. For instance, structural analogs have demonstrated inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- A study highlighted that oxadiazole derivatives can inhibit specific kinases involved in cancer progression, suggesting potential as targeted therapies.
-
Antimicrobial Properties :
- The compound has exhibited antimicrobial activity against various bacterial strains. This is particularly significant given the rising concern over antibiotic resistance.
- Research indicates that the presence of the chloropyridine moiety enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells and pathogens .
- Receptor Binding : Studies have indicated that the compound may bind to certain receptors involved in inflammation and cancer pathways, altering downstream signaling cascades.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.
Case Study 2: Antimicrobial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These findings suggest that this oxadiazole derivative could serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-1,2,4-oxadiazole | Contains a chlorophenyl group | Anticancer activity |
| 5-(Phenyl)-1,2,4-oxadiazole | Simple phenyl substitution | Antimicrobial properties |
| 5-(2-Methylphenyl)-1,2,4-oxadiazole | Methyl-substituted phenyl group | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2-Chloropyridin-4-yl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole and its derivatives?
- Methodology : The synthesis typically involves cyclization reactions between amidoxime precursors and acyl chlorides. For example, 2,4-dichloro-N′-hydroxy-benzamidine reacts with benzoyl chloride in pyridine under reflux (114°C for 1.5 hours), followed by purification via column chromatography (SiO₂, hexane:ethyl acetate gradients) and recrystallization in dichloromethane . Alternative routes include using chloromethyl intermediates (e.g., 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole) as starting materials for functionalization .
- Characterization : Elemental analysis, IR, , , and NMR spectroscopy, and single-crystal X-ray diffraction are standard for structural confirmation .
Q. How is the purity and structural integrity of this compound validated in experimental workflows?
- Methodology : Purity is assessed via high-resolution mass spectrometry (HRMS), FTIR, and supercritical fluid chromatography (SFC) to confirm enantiomeric excess (e.g., 97% ee in compound 3z) . Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), with decomposition temperatures reported above 200°C for energetic derivatives .
Q. What spectroscopic techniques are critical for distinguishing regioisomers or stereoisomers in oxadiazole derivatives?
- Methodology : NMR and -labeled NMR are essential for resolving fluorine- or nitrogen-containing substituents. X-ray crystallography provides unambiguous evidence of regiochemistry, as seen in the dihedral angle analysis of 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole (9.5° twist between oxadiazole and benzene rings) .
Advanced Research Questions
Q. How can computational methods like Gaussian 03 predict the energetic properties of 1,2,4-oxadiazole derivatives?
- Methodology : Density functional theory (DFT) calculations using Gaussian 03 (B3LYP/6-31G* basis set) predict detonation velocity () and pressure (). For example, compound 2-3 exhibited a calculated of 9046 m/s and of 37.4 GPa, outperforming RDX . Validation against experimental DSC and impact sensitivity data (14 J, 160 N) ensures reliability .
Q. What strategies resolve contradictions in thermal stability data across studies?
- Methodology : Cross-validate DSC/TGA results with crystallographic data. For instance, high thermal stability (decomposition >250°C) in energetic oxadiazoles correlates with dense molecular packing (1.85 g/cm³) and strong intermolecular C–H···Cl interactions . Conflicting data may arise from impurities or polymorphic variations, necessitating recrystallization and repeated DSC runs.
Q. How are structure-activity relationships (SAR) optimized for pharmacological applications?
- Case Study : In COMT inhibitors, replacing pyrazole with 1,2,4-oxadiazole improved metabolic stability. Introducing pyridine N-oxide at position 3 (e.g., compound 37f) enhanced selectivity and reduced toxicity compared to tolcapone .
- Methodology : Systematic substituent scanning (e.g., halogenation, methoxy groups) combined with in vitro enzyme assays (IC₅₀ values) and ADME profiling identifies leads like BIA 9-1067, a peripherally selective inhibitor .
Q. What role do metal complexes of oxadiazole ligands play in anticancer research?
- Methodology : Cu(II) and Zn(II) complexes of 3-(2′-pyridyl)-5-phenyl-1,2,4-oxadiazole exhibit DNA-binding affinity via intercalation, validated by UV-vis titration and viscometry. Antiproliferative activity (IC₅₀ < 10 µM in HeLa cells) is assessed via MTT assays .
Key Notes
- Avoid commercial sources (e.g., Kanto reagents in ) for synthesis protocols.
- Prioritize peer-reviewed methodologies (e.g., X-ray in , DFT in ) for reproducibility.
- Contradictions in biological activity (e.g., antiviral vs. anti-inflammatory) may reflect assay conditions or substituent effects, requiring dose-response validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
